molecular formula C10H8N2 B13136263 2-(Cyanomethyl)-6-methylbenzonitrile

2-(Cyanomethyl)-6-methylbenzonitrile

Cat. No.: B13136263
M. Wt: 156.18 g/mol
InChI Key: DGHRCBAZUBRRPG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-6-methylbenzonitrile is a benzonitrile derivative characterized by a cyanomethyl (-CH₂CN) substituent at the ortho position and a methyl (-CH₃) group at the para position relative to the nitrile (-CN) group.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(cyanomethyl)-6-methylbenzonitrile

InChI

InChI=1S/C10H8N2/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4H,5H2,1H3

InChI Key

DGHRCBAZUBRRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyanomethyl)-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as N-methylmorpholine . The reaction is typically carried out in a solvent like n-hexanes at room temperature for about an hour.

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(Cyanomethyl)-6-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins such as tubulin, disrupting microtubule function and leading to cell cycle arrest . This interaction is crucial for its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(Cyanomethyl)-6-methylbenzonitrile, differing primarily in substituents and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN, -CH₃, -CH₂CN (ortho/para positions) C₁₀H₈N₂ 156.19 (calculated) Hypothesized use in synthesis; high polarity due to dual nitrile groups. N/A
2-Chloro-6-methylbenzonitrile -CN, -CH₃, -Cl (ortho/para positions) C₈H₆ClN 151.59 Research applications; chloro group enhances electrophilicity. Available in bulk quantities for industrial use .
2-Fluoro-6-(4-methylphenoxy)benzonitrile -CN, -O-C₆H₄-CH₃ (para), -F (ortho) C₁₅H₁₁FNO 243.25 Fluorine and phenoxy groups improve lipophilicity; potential agrochemical intermediate .
2-Cyano-6-hydroxybenzothiazole Benzothiazole core, -CN, -OH C₈H₄N₂OS 176.20 Hydroxy group enables hydrogen bonding; used in dye or sensor synthesis .
2-Methoxy-6-(methylamino)benzonitrile -CN, -OCH₃, -NHCH₃ (ortho/para) C₉H₁₀N₂O 162.19 Methoxy and amino groups enhance solubility in polar solvents; research applications noted .

Research Findings and Limitations

  • Synthetic Accessibility: Chloro and fluoro analogs (e.g., ) are commercially available at scale, whereas cyanomethyl derivatives may require specialized synthesis due to the instability of nitrile-containing intermediates.
  • Thermal Stability: Methoxy and amino-substituted benzonitriles (e.g., ) show better thermal stability compared to halogenated analogs, which may decompose under harsh conditions.
  • Data Gaps: Direct experimental data for this compound (e.g., spectral data, toxicity) are absent in the provided evidence, necessitating further study.

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